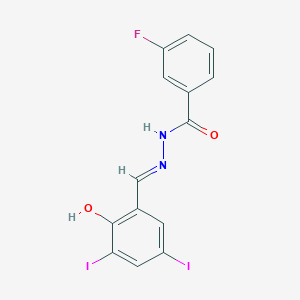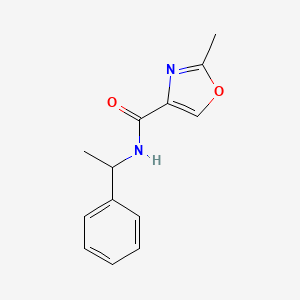![molecular formula C16H29N5O B6123858 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as CGS-15943, is a selective antagonist of adenosine receptors. Adenosine receptors are found in various organs and tissues throughout the body, including the brain, heart, lungs, and immune system. Adenosine plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. CGS-15943 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol acts as a competitive antagonist of adenosine receptors, specifically the A1 and A2A subtypes. It binds to the receptor and prevents adenosine from binding, thus blocking its effects. Adenosine is known to have a wide range of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of immune function. By blocking adenosine receptors, 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol can modulate these effects and potentially have therapeutic applications.
Biochemical and Physiological Effects:
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit platelet aggregation, reduce inflammation, and modulate immune function. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for adenosine receptors. This allows researchers to specifically target these receptors and study their effects. However, one limitation is that 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol may not fully replicate the effects of adenosine in vivo, as it only blocks the effects of adenosine on the receptor level and does not affect adenosine metabolism or uptake.
将来の方向性
There are several future directions for research on 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol and adenosine receptor antagonists. One potential application is in the treatment of cancer, as adenosine has been shown to play a role in tumor growth and metastasis. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol and other adenosine receptor antagonists may have potential as anticancer agents. Additionally, research on adenosine receptor antagonists in neurological disorders, such as Parkinson's disease and Alzheimer's disease, is ongoing. Finally, further studies are needed to fully understand the role of adenosine receptors in the immune system and their potential as targets for immunotherapy.
合成法
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with piperazine, followed by the reaction of the resulting compound with 4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl) aniline. The final product is obtained through purification and characterization using various analytical techniques.
科学的研究の応用
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been widely used as a research tool to study the role of adenosine receptors in various physiological processes. It has been shown to block the effects of adenosine on the cardiovascular system, immune system, and central nervous system. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been used to investigate the potential therapeutic applications of adenosine receptor antagonists in various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-13(2)3-5-21-7-6-20(12-15(21)4-8-22)11-14-9-18-16(17)19-10-14/h9-10,13,15,22H,3-8,11-12H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCIMQIAOHPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)




![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)